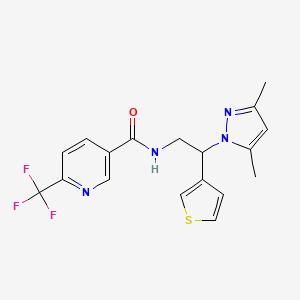

![molecular formula C15H13F3N2O2S B2919715 2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 1022457-10-8](/img/structure/B2919715.png)

2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Aggregation through Interactions

Research on polysubstituted pyridines, including compounds with functionalities similar to the target compound, reveals their ability to form nearly planar structures stabilized by intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π. These interactions facilitate supramolecular aggregation, highlighting the potential of these compounds in the development of materials with specific molecular architectures for applications in nanotechnology and material science (Suresh et al., 2007).

Antimycobacterial Agents

A study on the synthesis of highly functionalized pyridines demonstrated their potential as antimycobacterial agents. The research emphasizes the ability to design novel heterocycles with specific biological activities, suggesting the application of structurally related compounds in developing new therapeutic agents against Mycobacterium tuberculosis (Kumar Raju et al., 2010).

Novel Pyridothienopyrimidines Synthesis

Research on the reactions of 2-functionalized amino-thieno[2,3-b]pyridines has led to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. This demonstrates the compound's utility in synthesizing complex heterocyclic systems, which could have applications in pharmaceuticals and material science (Abdel-rahman et al., 2003).

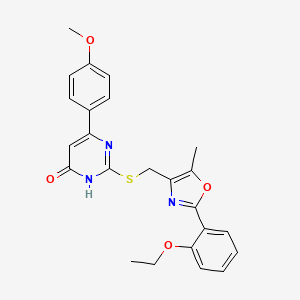

Synthesis and Cytotoxic Activity of Thiopyrimidine Derivatives

A study on the synthesis of thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate explored their structural characterization and cytotoxic activity. This highlights the potential use of similar sulfanyl-substituted pyridines in developing compounds with cytotoxic properties for cancer research (Stolarczyk et al., 2018).

Mecanismo De Acción

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, which can result in a therapeutic effect .

Biochemical Pathways

For example, some compounds with a trifluoromethoxyphenyl group have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation

Pharmacokinetics

The presence of the trifluoromethoxy group may enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential anti-inflammatory, antiviral, or anticancer effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For example, the trifluoromethoxy group in this compound may enhance its stability under various environmental conditions . .

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c1-2-23-14-12(4-3-9-19-14)13(21)20-10-5-7-11(8-6-10)22-15(16,17)18/h3-9H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLZLFKYQPMAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)